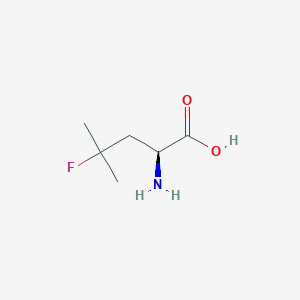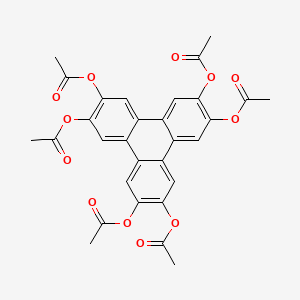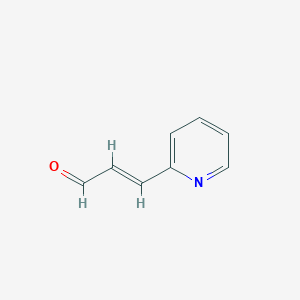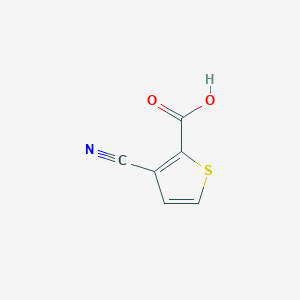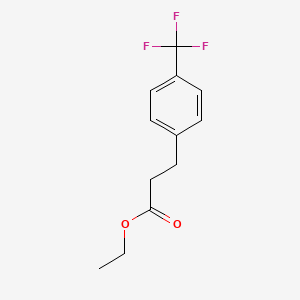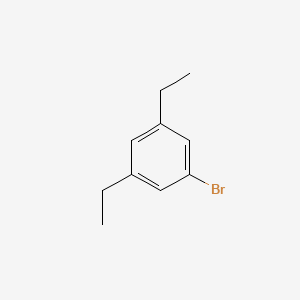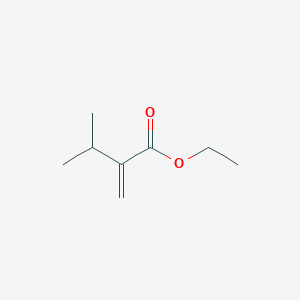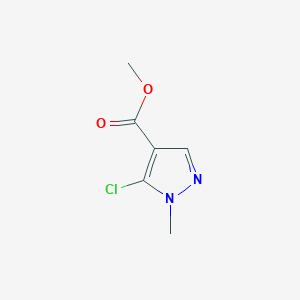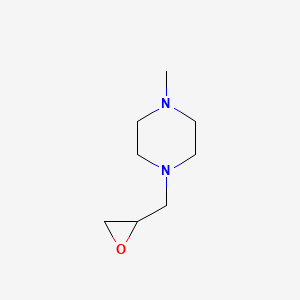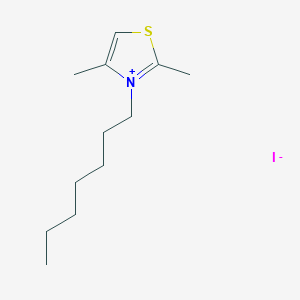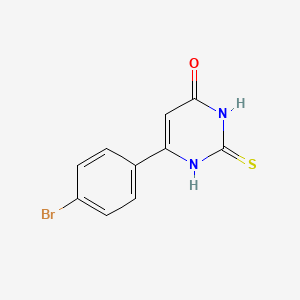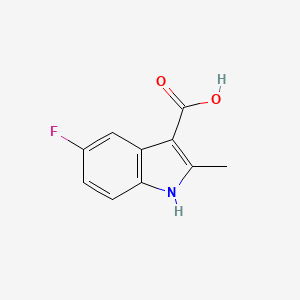
Ácido 5-fluoro-2-metil-1H-indol-3-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-fluoro-2-methyl-1H-indole-3-carboxylic acid: is a fluorinated indole derivative. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in medicinal chemistry .
Aplicaciones Científicas De Investigación
Chemistry: 5-fluoro-2-methyl-1H-indole-3-carboxylic acid is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. The fluorine atom can enhance the compound’s binding affinity and selectivity towards biological targets, making it a valuable tool in the development of new therapeutic agents .
Medicine: The compound’s potential medicinal applications include its use as an intermediate in the synthesis of drugs with anti-inflammatory, antiviral, and anticancer properties. Its ability to modulate biological pathways makes it a promising candidate for further drug development .
Industry: In the industrial sector, 5-fluoro-2-methyl-1H-indole-3-carboxylic acid is used in the production of dyes, agrochemicals, and other specialty chemicals. Its unique chemical properties make it a versatile compound for various industrial applications .
Mecanismo De Acción
Target of Action
Indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that indole derivatives can interact with their targets, causing changes that result in their various biological activities . For instance, some indole derivatives have shown inhibitory activity against certain viruses .
Biochemical Pathways
Indole is an important heterocyclic system that provides the skeleton to many bioactive compounds . Indole derivatives can affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Indole derivatives have been associated with a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-2-methyl-1H-indole-3-carboxylic acid typically involves the fluorination of 2-methyl-1H-indole-3-carboxylic acid. One common method is the electrophilic substitution reaction where a fluorinating agent, such as Selectfluor, is used to introduce the fluorine atom at the 5-position of the indole ring . The reaction is usually carried out in an organic solvent like acetonitrile under mild conditions to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process often includes steps like nitration, reduction, and cyclization, followed by fluorination and carboxylation to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-fluoro-2-methyl-1H-indole-3-carboxylic acid can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Oxidized derivatives such as 5-fluoro-2-methyl-1H-indole-3-carboxylic acid N-oxide.
Reduction: Reduced derivatives like 5-fluoro-2-methyl-1H-indole-3-carboxylic acid alcohol.
Substitution: Substituted products like 5-methoxy-2-methyl-1H-indole-3-carboxylic acid.
Comparación Con Compuestos Similares
- 5-fluoro-3-methyl-1H-indole-2-carboxylic acid
- 5-fluoro-2-methyl-1H-indole-3-carboxaldehyde
- 5-fluoro-2-methyl-1H-indole-3-acetic acid
Comparison: Compared to other similar compounds, 5-fluoro-2-methyl-1H-indole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 5-position and the carboxylic acid group at the 3-position make it particularly suitable for certain synthetic and medicinal applications .
Propiedades
IUPAC Name |
5-fluoro-2-methyl-1H-indole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-5-9(10(13)14)7-4-6(11)2-3-8(7)12-5/h2-4,12H,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAYHXNJUDRPLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70543191 |
Source


|
| Record name | 5-Fluoro-2-methyl-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70543191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98621-77-3 |
Source


|
| Record name | 5-Fluoro-2-methyl-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70543191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


